6-Ethoxy-2,3,4-trifluorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,3,4-trifluorophenylacetic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of an ethoxy group, three fluorine atoms, and a phenylacetic acid moiety
Preparation Methods
The synthesis of 6-Ethoxy-2,3,4-trifluorophenylacetic acid typically involves several key steps:
Fluorination Reaction: Introduction of fluorine atoms into the aromatic ring.
Etherification Reaction: Formation of the ethoxy group.
Carboxylation: Introduction of the carboxylic acid functional group.
These reactions require precise control of reaction conditions and high-purity starting materials to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
6-Ethoxy-2,3,4-trifluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and ethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
6-Ethoxy-2,3,4-trifluorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3,4-trifluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
6-Ethoxy-2,3,4-trifluorophenylacetic acid can be compared with other similar compounds, such as:
2,3,4-Trifluorophenylacetic acid: Lacks the ethoxy group, which can influence its reactivity and applications.
6-Methoxy-2,3,4-trifluorophenylacetic acid:
The unique combination of the ethoxy group and three fluorine atoms in this compound makes it distinct and valuable for specific research applications .
Properties
IUPAC Name |
2-(6-ethoxy-2,3,4-trifluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-7-4-6(11)10(13)9(12)5(7)3-8(14)15/h4H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVQMSXYTHGKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1CC(=O)O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.